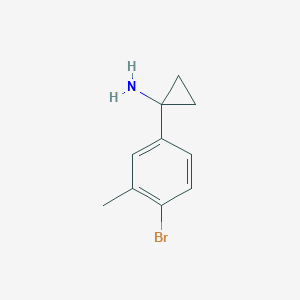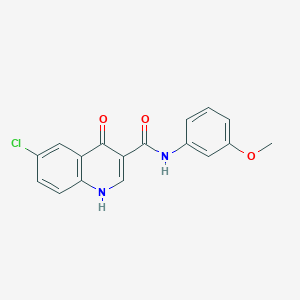
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine, also known as Br-MCPA, is a cyclopropane-based compound that has been widely used in scientific research due to its unique chemical structure and potential biological activities. This molecule has been synthesized using various methods and has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Lewis Acid-Catalyzed Ring-Opening Reactions
One of the primary applications of compounds related to 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine is in Lewis acid-catalyzed ring-opening reactions. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, showcasing a methodology applicable in the synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Antimicrobial and Cytotoxic Activity
Compounds derived from the cyclopropane framework, such as those related to this compound, have been explored for their antimicrobial and cytotoxic activities. Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrating significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).
Synthesis of Benzimidazoles
Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines under CuI catalysis, indicating the versatility of bromophenyl compounds in creating heterocyclic structures (Lygin & Meijere, 2009).
Bioisostere Development
The photochemical conversion of aminocyclopropanes into 1-aminonorbornanes has been explored for the development of aniline bioisosteres, offering insights into creating sp³-rich motifs with reduced metabolic susceptibility for drug development. This methodology provides a novel approach to synthesizing saturated carbocyclic frameworks with significant functional group tolerance (Staveness et al., 2019).
Development of Chiral Cyclopropane Units
Kazuta, Matsuda, and Shuto (2002) developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, highlighting the cyclopropane ring's effectiveness in restricting biologically active compounds' conformation. This approach is significant for enhancing activity and exploring bioactive conformations, demonstrating the cyclopropane's utility in synthesizing conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBQOZKXQLLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260766-01-5 |
Source


|
| Record name | 1-(4-bromo-3-methylphenyl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)
![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)
![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2551439.png)
![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)
![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)
![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)


